(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 161891-81-2
VCID: VC20939529
InChI: InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
SMILES: CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

CAS No.: 161891-81-2

Cat. No.: VC20939529

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid - 161891-81-2

Specification

CAS No. 161891-81-2
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name (4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Standard InChI InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
Standard InChI Key BDCQMEKOKHOPOQ-NSHDSACASA-N
Isomeric SMILES CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
SMILES CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator